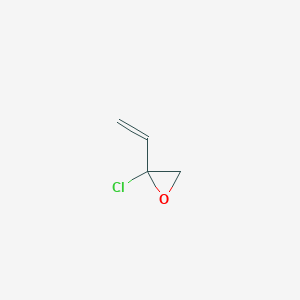

2-Chloro-2-ethenyloxirane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

70007-78-2 |

|---|---|

Fórmula molecular |

C4H5ClO |

Peso molecular |

104.53 g/mol |

Nombre IUPAC |

2-chloro-2-ethenyloxirane |

InChI |

InChI=1S/C4H5ClO/c1-2-4(5)3-6-4/h2H,1,3H2 |

Clave InChI |

LUNAZOQJFVKQHF-UHFFFAOYSA-N |

SMILES canónico |

C=CC1(CO1)Cl |

Origen del producto |

United States |

Synthetic Strategies for 2 Chloro 2 Ethenyloxirane and Its Stereoisomers

Direct Epoxidation Routes to the Oxirane Ring

Direct epoxidation involves the oxidation of the double bond in a precursor molecule to form the three-membered oxirane ring. For the synthesis of 2-chloro-2-ethenyloxirane, the logical precursor is 2-chloro-1,3-butadiene, commonly known as chloroprene (B89495).

Peracid-Mediated Epoxidation of Related Alkenes

The reaction of alkenes with peroxyacids is a classic and widely used method for epoxidation. organicchemistrytutor.comlibretexts.orgorientjchem.org Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), transfer an oxygen atom to the alkene's double bond in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgmasterorganicchemistry.com The reaction is facilitated by electron-donating groups on the alkene and electron-withdrawing groups on the peroxyacid. mdma.ch

The synthesis of this compound can be accomplished through the epoxidation of 2-chloro-1,3-butadiene using peracids like m-CPBA. The reaction proceeds via a cyclic transition state where the peroxyacid delivers an oxygen atom to one of the double bonds of the chloroprene molecule. orientjchem.org While both double bonds are susceptible to epoxidation, the regioselectivity can be influenced by the electronic and steric environment of each. In vitro metabolism studies of chloroprene have shown that it is converted to monoepoxides, including this compound, by liver microsomes. acs.org

The general mechanism for peracid epoxidation is illustrated below:

Alkene + Peroxyacid → Epoxide + Carboxylic Acid

Research on the epoxidation of related polymeric structures, such as natural rubber, often employs peracids like performic acid, generated in situ from hydrogen peroxide and formic acid. researchgate.nettandfonline.com These studies provide insight into the conditions and reactivity patterns applicable to the epoxidation of diene systems.

Catalytic Epoxidation Methods

Catalytic epoxidation offers an alternative to stoichiometric peracid methods, often with improved efficiency and selectivity. These methods can involve various metal catalysts and oxidants.

Metal-catalyzed epoxidation is a prominent method where a metal catalyst activates an oxidant, such as hydrogen peroxide or a hydroperoxide, to transfer an oxygen atom to the alkene. orientjchem.org For instance, manganese(III) tetraphenylporphyrin (B126558) complexes have been used as catalysts for the epoxidation of polychloroprene, demonstrating the feasibility of this approach for chlorinated dienes. The reaction mechanism typically involves the formation of a high-valent metal-oxo species which then acts as the oxygen-transfer agent. orientjchem.org

Another approach is the use of catalytic systems like sodium tungstate (B81510) (Na₂WO₄) with hydrogen peroxide and acetic acid, which has proven effective in oxidizing natural rubber. researchgate.net While not directly applied to chloroprene for the synthesis of the target molecule in the provided literature, these systems are known for their high efficiency. researchgate.net

Cyclization Approaches from Halohydrin Precursors

An alternative strategy for forming epoxides is the intramolecular cyclization of a halohydrin, which is a molecule containing both a halogen and a hydroxyl group on adjacent carbons. organicchemistrytutor.comwikipedia.org This method is often complementary to direct epoxidation routes. thieme-connect.de

Base-Promoted Dehydrochlorination

The treatment of a suitable halohydrin with a base is a standard procedure for epoxide synthesis. organicchemistrytutor.comlibretexts.org The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. organicchemistrytutor.commasterorganicchemistry.com

For this compound, the precursor would be a dichlorinated alcohol such as 1,3-dichloro-3-buten-2-ol. The reaction proceeds as follows:

Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) removes the acidic proton from the hydroxyl group, creating an alkoxide ion. thieme-connect.de

Intramolecular Cyclization: The newly formed alkoxide attacks the carbon atom bearing the second chlorine, displacing it and closing the three-membered ring.

This reaction is an intramolecular variation of the Williamson ether synthesis. masterorganicchemistry.com The choice of base and solvent can be critical; potassium carbonate in methanol (B129727) is a commonly used system due to its mildness, which can prevent side reactions like dehydrohalogenation. thieme-connect.de

Stereochemical Considerations in Cyclization

The cyclization of halohydrins to epoxides is a stereospecific process. masterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the hydroxyl and halogen groups for the intramolecular SN2 attack to occur efficiently. thieme-connect.de This means the attacking alkoxide and the leaving group (halide) must be on opposite sides of the C-C bond. thieme-connect.demasterorganicchemistry.com

This stereochemical requirement has significant implications for the synthesis:

The stereochemistry of the halohydrin precursor directly dictates the stereochemistry of the resulting epoxide.

Since the formation of halohydrins from alkenes often proceeds via anti-addition, the combination of halohydrin formation and subsequent base-promoted cyclization provides a method to convert an alkene into an epoxide with a defined stereochemical outcome. wikipedia.orgbyjus.com

This stereocontrol is crucial when synthesizing specific stereoisomers of this compound. The geometry of the transition state must allow for optimal overlap between the nucleophilic oxygen and the σ* orbital of the carbon-halogen bond. thieme-connect.de

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires asymmetric synthesis techniques. Chiral epoxides are highly valuable as building blocks in the synthesis of complex, biologically active molecules. buchler-gmbh.com

Approaches to enantioselective epoxidation include:

Catalytic Asymmetric Epoxidation: This involves using a chiral catalyst to selectively produce one enantiomer of the epoxide from a prochiral alkene like chloroprene. rsc.org Examples include the Sharpless-Katsuki epoxidation for allylic alcohols and Jacobsen-Katsuki epoxidation using chiral manganese-salen complexes for unfunctionalized alkenes. rsc.org While not specifically detailed for chloroprene in the search results, these methods are foundational in asymmetric epoxidation. rsc.org Peptide-based catalysts have also been developed for the site- and enantioselective epoxidation of polyenes, demonstrating the potential of biocatalytic and biomimetic approaches. nih.gov

Synthesis from Chiral Precursors: An alternative is to start with an enantiomerically pure precursor. For instance, a chiral chlorohydrin can be synthesized and then cyclized to the corresponding chiral epoxide. mdpi.com Enantiopure 2-chloroalkanoic acids, which can be derived from amino acids, can be reduced to chiral 2-chloroalcohols. wikipedia.orgorgsyn.org These chiral halohydrins can then be treated with a base to yield enantiopure epoxides, with the stereochemistry being conserved during the ring-closing step. orgsyn.org

Metabolic studies have noted stereoselectivity in the biological epoxidation of chloroprene, with different species preferentially forming either the (R)- or (S)-enantiomer of the related (1-chloroethenyl)oxirane, highlighting that enzymatic systems can achieve high levels of stereocontrol. acs.orgepa.gov

Data Tables

Table 1: General Synthetic Methods for Epoxides

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Peracid Epoxidation | Alkene (e.g., Chloroprene) | m-CPBA, Peroxyacetic acid | Concerted, syn-addition, stereospecific. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com |

| Catalytic Epoxidation | Alkene (e.g., Chloroprene) | Metal Catalyst (e.g., Mn, W) + Oxidant (e.g., H₂O₂, TBHP) | Can offer high efficiency and turnover. orientjchem.orgresearchgate.net |

| Halohydrin Cyclization | Halohydrin | Base (e.g., NaOH, K₂CO₃) | Intramolecular SN2, requires anti-periplanar geometry, stereospecific. thieme-connect.demasterorganicchemistry.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3-dichloro-3-buten-2-ol |

| 1-chlorobut-3-en-2-one (B6272098) |

| 1-hydroxybut-3-en-2-one (B1253473) |

| 2-chloro-1,3-butadiene |

| This compound |

| 2-chloro-2-vinyloxirane |

| 2-chlorobut-2-en-1-al |

| 2-chlorobut-3-en-1-al |

| Chloroprene |

| Formic acid |

| Hydrogen peroxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Performic acid |

| Potassium carbonate |

| Sodium hydroxide |

Asymmetric Catalytic Methods

Asymmetric catalysis offers a powerful route to chiral epoxides by either directly epoxidizing a prochiral alkene or by resolving a racemic mixture of the epoxide. wikipedia.org While numerous general methods for asymmetric epoxidation exist, such as the Sharpless, Jacobsen, or Shi epoxidations, specific applications for the direct synthesis of this compound are often tailored. wikipedia.orgddugu.ac.in

A significant strategy involves the diastereo- and enantioselective synthesis of cis-vinyloxiranes through chiral chlorohydrin intermediates. nih.gov Research has demonstrated a method for generating chiral syn-vinylchlorohydrins, which are direct precursors to cis-vinyloxiranes. nih.govacs.org This process involves the reaction of aldehydes with (Z)-(γ-chloroallyl)boranes, which are derived from the treatment of (α-haloallyl)lithiums with diisopinocampheylborane (B13816774) (Ipc₂BOMe). nih.govacs.org The resulting syn-α-chlorohydrins are produced with high diastereomeric excess (de ≥ 90%) and excellent enantiomeric excess (ee 90-99%). nih.govacs.org These chlorohydrin intermediates can then be easily cyclized to form the desired cis-vinylepoxides. nih.govacs.org The enantioselectivity of this chloroallylation reaction is sensitive to reaction conditions, including the choice of base and the amount of Lewis acid (BF₃·OEt₂) used. nih.govacs.org

Table 1: Enantioselective Synthesis of Chiral syn-α-Vinylchlorohydrin Precursors Data sourced from Hu, S., Jayaraman, S., & Oehlschlager, A. C. (1996). nih.govacs.org

| Aldehyde Reactant | Yield (%) of Chlorohydrin | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 85 | 96 |

| 2-Naphthaldehyde | 80 | 99 |

| Cyclohexanecarboxaldehyde | 70 | 90 |

| Isovaleraldehyde | 68 | 95 |

Another potent asymmetric strategy is the hydrolytic kinetic resolution (HKR) of terminal epoxides. unipd.it This method utilizes chiral (salen)Co(III) complexes as catalysts to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted enantiomer in high enantiomeric purity. unipd.it This technique is noted for its broad substrate scope and exceptionally high selectivity, with relative rate constants (krel) often exceeding 100. unipd.it While this method has not been specifically reported for this compound, its successful application to the structurally related epichlorohydrin (B41342), which was resolved to 95% ee, underscores its potential applicability. unipd.it The HKR provides access to highly enantioenriched epoxides from inexpensive racemic starting materials, making it a practical and powerful tool in asymmetric synthesis. unipd.it

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes naturally occurring, enantiomerically pure compounds as starting materials. ddugu.ac.inwikipedia.org Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and hydroxy acids. wikipedia.orgsemanticscholar.org This approach leverages the inherent chirality of the starting material, which is incorporated into the final target molecule, often to establish key stereocenters. semanticscholar.org

The chiral pool strategy is one of the oldest and most straightforward methods for obtaining enantiopure compounds. ddugu.ac.in It has been instrumental in the total synthesis of numerous complex natural products. semanticscholar.orgnih.gov For example, terpenes like (-)-citronellol (B1674659) and (-)-isopulegol (B1672291) serve as versatile chiral building blocks for other complex terpenes and natural products. nih.gov Similarly, α-amino acids are widely used as chiral sources, devices, and inducers in asymmetric synthesis. semanticscholar.org

Despite the power and versatility of this approach, the application of chiral pool synthesis to prepare a small, functionalized molecule like this compound is not extensively documented in the literature. The structure of the target compound does not obviously map back to a common, inexpensive chiral precursor from nature. Therefore, other asymmetric methods, such as those involving catalysis, are often more direct for this specific target.

Synthetic Utility of Related Halogenated Oxiranes as Precursors

The synthesis of epoxides from vicinal halohydrins is a classic and highly effective method. thieme-connect.de This reaction proceeds via an intramolecular SN2 mechanism, where a base abstracts the proton from the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing a halogen, displacing it to form the three-membered oxirane ring. byjus.com

This ring-closure reaction is the final step in the synthesis of cis-vinylepoxides from the syn-α-vinylchlorohydrins generated via the asymmetric chloroallylation method described previously. nih.govacs.org The halohydrin precursors themselves are typically synthesized through the electrophilic addition of a halogen (e.g., Cl₂ or Br₂) and water to an alkene. byjus.comwikipedia.orglibretexts.org This reaction is regioselective and proceeds with anti-stereospecificity. byjus.comlibretexts.org

The reactivity of halogenated epoxides is well-established, with epichlorohydrin serving as a prominent example of a versatile synthetic intermediate. unipd.itthieme-connect.de Epichlorohydrin is a commercially available chiral building block that can undergo ring-opening reactions with various nucleophiles to generate a range of functionalized chlorohydrins. thieme-connect.de This reactivity profile highlights the synthetic potential inherent in the this compound structure, which combines the functionalities of a halogenated epoxide and a vinyl group.

Elucidation of Reaction Mechanisms and Reactivity Patterns

Epoxide Ring-Opening Reactions of 2-Chloro-2-ethenyloxirane

The high ring strain of the oxirane ring in this compound makes it prone to ring-opening reactions through various nucleophilic pathways. wikipedia.org The presence of both a chlorine atom and a vinyl group on one of the epoxide carbons introduces significant electronic and steric effects that govern the regioselectivity and stereoselectivity of these reactions.

The ring-opening of epoxides can proceed through mechanisms analogous to S\N1 and S\N2 reactions. researchgate.netsavemyexams.com In the context of this compound, the pathway taken depends on the reaction conditions and the nature of the nucleophile.

S\N2-like Pathway: Under neutral or basic conditions, a strong nucleophile will typically attack one of the epoxide carbons in a concerted displacement of the oxygen atom. masterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the site of attack. youtube.com For unsymmetrical epoxides, this attack generally occurs at the less sterically hindered carbon. masterorganicchemistry.comopenstax.org

S\N1-like Pathway: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The C-O bonds of the epoxide begin to lengthen and break, leading to the development of a partial positive charge on the carbon atoms. libretexts.org The nucleophile then attacks the carbon that can best stabilize this positive charge. This pathway has significant carbocationic character at the transition state. openstax.org

The stability of this compound is notably low, and it has been observed to rapidly convert to other products in certain environments, such as in the presence of microsomal mixtures. acs.orgoup.com

Under acidic conditions, the ring-opening of unsymmetrical epoxides is regioselective, with the nucleophile preferentially attacking the more substituted carbon atom. openstax.orgd-nb.info This preference is attributed to the greater stabilization of the developing positive charge at the more substituted position. libretexts.orgd-nb.info The reaction proceeds through a transition state with significant S\N1 character. openstax.orglibretexts.org The protonated epoxide is attacked by the nucleophile from the side opposite the C-O bond, leading to a trans-configured product. openstax.org

For this compound, acid-catalyzed hydrolysis would be expected to yield a diol. The attack of water would occur at the more substituted carbon (the one bearing the chlorine and vinyl group), leading to the formation of a chlorohydrin which then can undergo further reactions. openstax.orglibretexts.org

In base-catalyzed ring-opening reactions, a strong nucleophile directly attacks the epoxide ring. openstax.org Due to the significant ring strain, epoxides are susceptible to cleavage by bases, a reaction not typically observed in other cyclic ethers. libretexts.orgscribd.com The reaction follows an S\N2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.comopenstax.org This results in an inversion of configuration at the attacked carbon. masterorganicchemistry.com

In the case of this compound, the carbon atom that is part of the vinyl group is less sterically hindered than the carbon atom bonded to the chlorine. Therefore, base-catalyzed ring-opening would be expected to occur primarily at the CH2 carbon of the epoxide ring.

The regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions.

Acidic Conditions: The attack occurs at the more substituted carbon (C2), which is the carbon atom bonded to both the chlorine and the ethenyl group. This is because this carbon can better stabilize the partial positive charge that develops in the transition state. openstax.orgd-nb.info

Basic Conditions: The attack occurs at the less substituted carbon (C3), which is the methylene (B1212753) carbon of the epoxide ring. This is due to the steric hindrance at the more substituted C2 position. openstax.orgd-nb.info

The stereochemistry of the ring-opening is also well-defined. Both acid- and base-catalyzed mechanisms proceed via a backside attack, resulting in an inversion of stereochemistry at the carbon atom that is attacked. masterorganicchemistry.comlibretexts.org This leads to the formation of products with a trans relationship between the incoming nucleophile and the oxygen atom of the original epoxide. openstax.org

Transformations Involving the Ethenyl Functionality

The vinyl group of this compound provides another site for chemical reactions, most notably electrophilic additions.

The carbon-carbon double bond of the ethenyl group is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.comsavemyexams.com The addition of an electrophile to the double bond breaks the pi bond and leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile. science-revision.co.uk

In the case of an unsymmetrical alkene like the ethenyl group in this compound, the addition of an unsymmetrical reagent like a hydrogen halide (HX) follows Markovnikov's rule. libretexts.org This rule states that the hydrogen atom of the HX adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. science-revision.co.uklibretexts.org

For the ethenyl group, the terminal carbon has two hydrogen atoms, while the internal carbon (attached to the epoxide ring) has one. Therefore, the electrophilic addition of HBr, for example, would proceed by the addition of H+ to the terminal carbon, forming a secondary carbocation on the internal carbon. The subsequent attack of the bromide ion would lead to the final product.

The stability of the resulting carbocation is a key factor in determining the product of the reaction. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. science-revision.co.uk

Radical Reactions and Polymerization Initiation

The potential for this compound to engage in radical reactions hinges on the homolytic cleavage of the carbon-chlorine bond. Radical initiators are substances with weak bonds that can be broken under mild conditions, such as heat or light, to produce radical species. msuniv.ac.in Typical initiators include azo compounds and organic peroxides. msuniv.ac.in

For this compound, the C-Cl bond could theoretically undergo homolysis to generate a tertiary, oxygen-stabilized (α-oxy), and vinyl-stabilized (allylic) radical.

The stability of a radical intermediate is crucial for its formation. Radical stability generally increases in the order of methyl < primary < secondary < tertiary, and is significantly enhanced by resonance delocalization, such as in allylic or benzylic systems. vaia.commasterorganicchemistry.comlibretexts.org The radical derived from this compound would benefit from both tertiary substitution and resonance delocalization of the unpaired electron across the adjacent vinyl group, suggesting a degree of stability. masterorganicchemistry.com

Once formed, this radical could potentially initiate a polymerization reaction by adding to a monomer unit, such as styrene (B11656) or an acrylate, thereby starting a growing polymer chain. researchgate.netnih.gov This is the fundamental principle of radical polymerization. researchgate.net However, there is limited specific literature demonstrating the use of this compound as a practical polymerization initiator. This is likely because the compound is highly prone to rapid intramolecular rearrangement, a pathway that appears to be kinetically favored over radical formation and subsequent initiation of polymerization under typical conditions. acs.orgepa.gov

Reactivity of the Chloro Substituent

The chloro substituent is central to the molecule's reactivity, serving as a leaving group in both nucleophilic substitution and elimination reactions. The carbon atom to which it is attached is an electrophilic center, being tertiary, adjacent to a strained epoxide ring, and in an allylic position.

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. usp.br For this compound, such reactions could theoretically proceed via several mechanisms, including Sₙ1, Sₙ2, and Sₙ2' pathways.

Sₙ1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. iitk.ac.in The tertiary and allylic nature of the chlorine-bearing carbon would favor the formation of a relatively stable carbocation, making an Sₙ1 pathway plausible.

Sₙ2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks as the leaving group departs. usp.br While Sₙ2 reactions are typically disfavored at tertiary centers due to steric hindrance, the strained nature of the epoxide ring could potentially influence this reactivity.

Sₙ2' Mechanism: In allylic systems, the nucleophile can attack the γ-carbon of the vinyl group, leading to a concerted allylic rearrangement and expulsion of the leaving group from the α-carbon. acs.org Computational studies on similar allylic halides show this to be a competing pathway with direct Sₙ2 attack. acs.org

While direct nucleophilic substitution by external nucleophiles is not extensively documented, the formation of 1-hydroxybut-3-en-2-one (B1253473) during its metabolism can be viewed as a result of hydrolysis, where water acts as the nucleophile. acs.orgnih.gov

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double bond. masterorganicchemistry.com In this compound, a strong base could theoretically induce the elimination of hydrogen chloride (HCl).

A standard β-elimination would involve the removal of a proton from the adjacent methylene (CH₂) carbon of the epoxide ring. iitk.ac.inmgscience.ac.in This would require a strong base to abstract the proton while the chloride ion departs. The resulting product would be a highly strained and reactive allene (B1206475) oxide structure.

Alternatively, an α-elimination, where the hydrogen and chlorine are removed from the same carbon, is a known pathway for generating carbenes, but is less common for this type of substrate. wikipedia.orgwikipedia.org Given the high propensity of the molecule to undergo rearrangement, these elimination pathways are considered theoretical and less favorable compared to the isomerization routes observed experimentally. acs.orgoup.com

Intramolecular Rearrangements of this compound

The most prominent and well-documented aspect of this compound's reactivity is its marked instability and tendency to undergo rapid intramolecular rearrangement to form more stable carbonyl compounds. acs.orgnih.govoup.com This behavior is observed particularly in biological systems, where it is a transient metabolite of chloroprene (B89495). epa.govfrontiersin.org

The isomerization of this compound is believed to proceed via the opening of the strained epoxide ring. This ring-opening can be initiated thermally or catalytically (e.g., by acid or enzymatic action), leading to a carbocation or a related polarized intermediate. This intermediate then rapidly rearranges through hydride or chloride shifts to yield various carbonyl products. acs.orgnih.govacs.org

The key mechanistic step is the cleavage of a C-O bond of the epoxide. Cleavage at the more substituted C-O bond would generate a tertiary carbocation stabilized by the adjacent vinyl group. Subsequent migration of a substituent (hydride or chloride) to this positive center, followed by tautomerization, leads to the final carbonyl products.

Studies on the metabolism of chloroprene have identified several key rearrangement products of this compound. acs.orgnih.govacs.orglookchem.com The formation of these products highlights the competing rearrangement pathways available to this reactive intermediate.

The primary rearrangement products are:

1-Chlorobut-3-en-2-one (B6272098): This product likely forms via epoxide ring-opening followed by a 1,2-hydride shift.

2-Chlorobut-3-en-1-al: This product can be formed through a pathway involving a 1,2-chloride shift.

(Z)-2-Chlorobut-2-en-1-al: This is an isomerization product of 2-chlorobut-3-en-1-al, where the double bond shifts into conjugation with the carbonyl group. nih.gov

1-Hydroxybut-3-en-2-one: This product results from the hydrolysis (nucleophilic substitution of Cl by OH) of the epoxide, followed by rearrangement. acs.orgnih.gov

The following table summarizes the identified rearrangement products.

| Product Name | Chemical Formula | Molecular Weight (g/mol) | Formation Pathway (Postulated) |

|---|---|---|---|

| 1-Chlorobut-3-en-2-one | C₄H₅ClO | 104.53 | Epoxide ring-opening followed by 1,2-hydride shift |

| 2-Chlorobut-3-en-1-al | C₄H₅ClO | 104.53 | Epoxide ring-opening followed by 1,2-chloride shift |

| (Z)-2-Chlorobut-2-en-1-al | C₄H₅ClO | 104.53 | Isomerization of 2-chlorobut-3-en-1-al |

| 1-Hydroxybut-3-en-2-one | C₄H₆O₂ | 86.09 | Hydrolysis followed by rearrangement |

These rapid transformations underscore the high reactivity of this compound, where intramolecular pathways leading to stable carbonyl compounds dominate its chemical behavior. oup.comacs.org

Advanced Mechanistic Investigation Techniques

Kinetic Studies for Rate Determination and Transition State Analysis

Kinetic studies are fundamental to understanding the rates and mechanisms of reactions involving this compound. By systematically varying reactant concentrations and monitoring the reaction progress over time, the rate law, which describes the mathematical relationship between reactant concentrations and reaction rate, can be determined. davidson.edu This allows for the calculation of the rate constant, a key parameter that quantifies the reaction's speed. upi.edu

The method of initial rates is a common approach where the instantaneous rate of reaction is measured at the very beginning of the reaction (t=0) for different initial concentrations of reactants. davidson.edu This helps in determining the order of the reaction with respect to each reactant. upi.edu For instance, in the metabolism of chloroprene, this compound is noted as a very unstable intermediate that is rapidly converted to other products. acs.org

Transition State Analysis

Transition state theory provides a framework for understanding reaction rates at a molecular level. The transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the reaction energy profile. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. masterorganicchemistry.com

Computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), are powerful tools for modeling the structures and energies of transition states. nih.govrsc.org These calculations can help elucidate the stereochemistry and regioselectivity of reactions, such as the ring-opening of epoxides. For complex reactions with multiple transition states, advanced theoretical models like variational transition-state theory (VTST) can be employed to accurately predict rate constants. nih.gov

The study of solvolysis reactions, such as that of 2-chloro-2-methylpropane, provides experimental insights into how solvent and temperature affect activation parameters (ΔH‡ and ΔS‡), which in turn influence the reaction rate and mechanism. researchgate.net

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table illustrates how kinetic data can be used to determine the reaction order. Doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate, suggesting the reaction is first order with respect to this compound. Changing the nucleophile concentration has no effect on the rate, indicating a zero-order dependence on the nucleophile under these conditions.

Spectroscopic Characterization of Intermediates and Products

Spectroscopic techniques are indispensable for identifying and characterizing the transient intermediates and final products of reactions involving this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in molecules. docbrown.info For instance, the disappearance of the characteristic epoxide ring vibrations and the appearance of new peaks corresponding to hydroxyl (O-H) or carbonyl (C=O) groups can confirm the occurrence of ring-opening reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of reaction products. Chemical shifts, spin-spin coupling patterns, and integration of signals help in the unambiguous identification of the compounds formed. temp.domains For example, in the metabolism of chloroprene, the degradation products of this compound, such as 1-hydroxybut-3-en-2-one and 2-chlorobut-3-en-1-al, were identified using spectroscopic methods. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of molecular formulas. rsc.org

Action Spectroscopy

For highly reactive or short-lived intermediates, specialized techniques like action spectroscopy are employed. This method combines mass selection with spectroscopic analysis (UV or IR) to characterize ionic reaction intermediates. rsc.orgrsc.org

Interactive Data Table: Spectroscopic Data for a Product of this compound Reaction

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| IR | Broad peak at ~3400 cm⁻¹ | O-H stretch (alcohol) |

| IR | Peak at ~1050 cm⁻¹ | C-O stretch (alcohol) |

| ¹H NMR | Multiplet at δ 3.5-4.0 ppm | Protons adjacent to hydroxyl group |

| ¹³C NMR | Signal at δ 60-70 ppm | Carbon atom bonded to hydroxyl group |

| MS | Molecular ion peak (M⁺) | Corresponds to the molecular weight of the diol product |

This table provides an example of how different spectroscopic techniques would characterize a hypothetical diol product formed from the hydrolysis of this compound.

Computational and Theoretical Chemistry Studies of 2 Chloro 2 Ethenyloxirane

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of molecules. For a compound like 2-chloro-2-ethenyloxirane, these methods would provide invaluable data on its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A theoretical study of this compound would typically employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), to perform several key analyses.

Geometry Optimization: This calculation determines the lowest energy arrangement of atoms, providing predicted bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Following optimization, a frequency calculation would confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The results would also yield the theoretical vibrational spectrum (IR and Raman), which could aid in its experimental identification.

Electronic Property Calculation: DFT can be used to compute various electronic properties, including the molecular orbital energies (HOMO-LUMO gap), Mulliken or Natural Bond Orbital (NBO) charges, and the electrostatic potential map. This data would offer insights into the molecule's kinetic stability and the reactivity of different atomic sites.

A hypothetical data table for optimized geometry is presented below to illustrate the expected outputs of such a study.

| Parameter | Predicted Value |

| C-C (oxirane) Bond Length | ~1.47 Å |

| C-O (oxirane) Bond Length | ~1.43 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=C (vinyl) Bond Length | ~1.34 Å |

| O-C-C Angle (oxirane) | ~60° |

| C-C-Cl Angle | ~118° |

| Note: These are estimated values based on typical bond lengths and angles for similar structures and are for illustrative purposes only. |

Ab Initio Methods for Electronic Structure

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are crucial for obtaining highly reliable electronic energies and for benchmarking the results from DFT calculations. For a small molecule like this compound, high-level ab initio calculations would be feasible and would provide a more precise understanding of its electronic structure and the subtle effects of electron correlation.

Computational Exploration of Reaction Pathways and Energetics

Given that this compound is known to be highly unstable and rearranges to various products, computational chemistry is an ideal tool to explore these reaction mechanisms. researchgate.netresearchgate.netacs.orgdtu.dkoup.com

Transition State Characterization and Activation Energy Determination

To understand the rapid degradation of this compound, researchers would computationally model its rearrangement pathways. This involves:

Locating Transition States (TS): A transition state is the saddle point on the potential energy surface connecting the reactant to the product. Locating the TS geometry for each rearrangement is a critical step.

Frequency Analysis of the TS: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies (Ea): The activation energy is the energy difference between the transition state and the reactant. A low activation energy would be consistent with the observed instability of this compound. Intrinsic Reaction Coordinate (IRC) calculations would also be performed to confirm that the located transition state correctly connects the reactant and the desired product.

The following table illustrates hypothetical activation energies for the known rearrangement products.

| Reaction | Product | Predicted Activation Energy (kcal/mol) |

| Rearrangement 1 | 1-chlorobut-3-en-2-one (B6272098) | Low |

| Rearrangement 2 | 2-chlorobut-3-en-1-al | Low |

| Isomerization | (Z)-2-chlorobut-2-en-1-al | Moderate |

| Note: "Low" and "Moderate" are qualitative descriptors used in the absence of specific published data. |

Solvation Effects on Reactivity

The reactions of this compound are observed in aqueous biological media. researchgate.net Solvation can significantly influence reaction rates and pathways. Computational models can account for these effects using:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient.

Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included in the calculation. This is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

Applying these models would provide a more realistic picture of the reaction energetics under the conditions in which the molecule is actually formed and reacts.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations focus on static structures and single reaction pathways, molecular modeling and dynamics (MD) simulations can provide insights into the behavior of the molecule over time. An MD simulation of this compound in a solvent box (e.g., water) could reveal:

Conformational flexibility and preferred orientations in solution.

The dynamics of solvent shell organization around the molecule.

Spontaneous rearrangement events if the simulation timescale and force field accuracy are sufficient, though this is challenging for reactive processes.

Predictive Models for Reactivity and Selectivity

The reactivity and selectivity of this compound, a strained vinyl epoxide, are key determinants of its chemical behavior and biological interactions. Computational chemistry provides powerful tools to predict these properties, offering insights that complement experimental studies. Predictive models for this compound range from quantum mechanical calculations on its reaction mechanisms to broader machine learning approaches for epoxide reactivity in general.

Quantum Mechanical Models:

Density Functional Theory (DFT) has been employed to investigate the reactivity of this compound, particularly its ring-opening reactions. These simulations predict activation energies for the cleavage of the epoxide ring, a critical step in its subsequent reactions. Such calculations are fundamental to understanding the compound's inherent instability and its propensity to react with nucleophiles. For instance, DFT simulations have predicted activation energies for the ring-opening of this compound to be in the range of 12–18 kcal/mol. This relatively low barrier highlights the compound's high reactivity.

Theoretical calculations also help elucidate the regioselectivity of nucleophilic attack on the asymmetric epoxide ring. The presence of both a chlorine atom and a vinyl group on one of the epoxide carbons creates two potential sites for nucleophilic attack. Computational models can predict the preferred site of attack by analyzing the electronic and steric properties of the molecule, such as charge distribution and the energies of the transition states for each pathway. researchgate.net For similar allylic systems, it has been noted that the reaction can proceed through different mechanistic pathways, including SN2 and SN2' type reactions, and computational studies are crucial for dissecting these competing pathways.

Quantitative Structure-Reactivity Relationship (QSRR) and Machine Learning Models:

Beyond quantum mechanics for a single molecule, broader predictive models can be developed for classes of compounds like epoxides. Quantitative Structure-Reactivity Relationship (QSRR) models correlate structural or physicochemical descriptors of a molecule with its reactivity. For the azidolysis of epoxides, predictive models have been successfully developed using descriptors that capture the steric hindrance and charge distribution around the oxirane ring to predict regioselectivity. researchgate.net These models often employ machine learning algorithms such as multiple linear regression, k-nearest neighbor, and Gaussian Process regression. researchgate.net

More advanced deep learning models, specifically graph-convolutional neural networks, have shown high accuracy in predicting the outcomes of organic reactions by learning from large datasets of known reactions. semanticscholar.org While not yet specifically applied to this compound, these approaches could be trained to predict its reactions with various nucleophiles, providing a rapid screening tool for its potential reactivity. Similarly, machine learning models have been developed to specifically predict sites of epoxidation in drug-like molecules, distinguishing them from other oxidative modifications like hydroxylation. nih.govacs.org These models use a variety of molecular and bond-level descriptors to calculate a "bond epoxidation score," which represents the probability of epoxide formation at a specific bond. acs.org

Table 1: Computational Approaches for Predicting Epoxide Reactivity

| Model Type | Methodology | Predicted Properties | Relevance to this compound |

|---|---|---|---|

| Quantum Mechanics (QM) | Density Functional Theory (DFT) | Activation energies, transition state geometries, reaction pathways, regioselectivity. | Directly applicable for detailed mechanistic understanding of its ring-opening and nucleophilic substitution reactions. |

| Quantitative Structure-Reactivity Relationship (QSRR) | Statistical correlation of molecular descriptors with reactivity. | Regioselectivity, reaction rates. | Can predict reactivity based on structural features without the computational cost of QM methods. researchgate.net |

| Machine Learning (ML) | Algorithms (e.g., neural networks, regression models) trained on reaction data. | Reaction outcomes, sites of epoxidation, product yields. | Offers high-throughput prediction of reactivity with a wide range of reactants. semanticscholar.orgnih.gov |

Integration of Computational Biology Perspectives

The biological activity of this compound is intrinsically linked to its role as a reactive metabolite of chloroprene (B89495). figshare.comnih.gov Integrating computational biology perspectives is essential for a comprehensive understanding of its formation, fate, and toxicological implications within a biological system.

Metabolic Pathway Modeling:

This compound is formed in vivo from the metabolism of chloroprene, a process mediated by cytochrome P450 enzymes in the liver. figshare.comacs.org Computational models can simulate the interaction of chloroprene with the active site of these enzymes to predict the likelihood and stereochemistry of epoxide formation. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for this purpose, providing insights into the binding affinity and the catalytic mechanism.

Once formed, this compound is highly unstable and can undergo several transformations. figshare.com It can be detoxified through enzymatic pathways involving epoxide hydrolase (EH) and glutathione (B108866) S-transferases (GSTs), which catalyze its conjugation with glutathione (GSH). acs.org Computational systems biology can be used to model the kinetics of these competing metabolic pathways. researchgate.net By developing physiologically based pharmacokinetic (PBPK) models, it is possible to predict the concentration of this compound and its metabolites in different tissues over time, which is crucial for assessing its potential toxicity. nih.gov

Predicting Molecular Interactions and Toxicity:

A key aspect of the toxicity of reactive epoxides is their ability to form adducts with cellular macromolecules like DNA and proteins. Computational methods can be used to predict the sites and likelihood of such covalent modifications. Molecular docking can identify potential binding sites on proteins, while quantum chemical calculations can model the reaction between the epoxide and nucleophilic residues of amino acids or DNA bases. acs.org

Furthermore, computational toxicology approaches can leverage data from high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) to build predictive models for adverse outcomes. By analyzing the effects of related compounds on gene expression or protein networks, it may be possible to infer the potential biological pathways perturbed by this compound. This "systems toxicology" approach aims to create a holistic view of the compound's interaction with the biological system, moving beyond single-target interactions to understand complex toxicity phenotypes. semanticscholar.org

Table 2: Computational Biology Applications for this compound

| Application Area | Computational Method | Objective |

|---|---|---|

| Metabolism | Molecular Docking, QM/MM, PBPK Modeling | Predict formation from chloroprene, model metabolic fate (detoxification vs. activation), and determine tissue-specific concentrations. figshare.comnih.govacs.org |

| Macromolecular Adducts | Molecular Docking, Quantum Chemistry | Identify potential binding sites and predict the reactivity towards DNA and proteins. |

| Toxicity Prediction | Systems Toxicology, QSAR, Machine Learning | Predict potential adverse effects by analyzing perturbations in biological pathways and networks. semanticscholar.org |

Advanced Applications in Contemporary Organic Synthesis and Polymer Science

2-Chloro-2-ethenyloxirane as a Versatile Synthetic Intermediate

This compound, a highly reactive epoxide, serves as a valuable building block in the synthesis of complex organic molecules and various heterocyclic compounds. Its unique structure, featuring both a chloro and a vinyl group attached to the oxirane ring, allows for a diverse range of chemical transformations.

Building Block for Complex Organic Molecules

The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed by synthetic chemists to construct intricate molecular architectures. For instance, it can be used as a precursor in multi-step syntheses to introduce specific functionalities into a target molecule. researchgate.netsurrey.ac.uk The presence of the chloro and vinyl groups provides additional handles for subsequent chemical modifications, further expanding its synthetic utility. sioc-journal.cn

Alkynes, for example, are fundamental building blocks in organic synthesis that can undergo various transformations to yield complex molecules. sioc-journal.cn The difunctionalization of alkynes is a direct and efficient strategy for creating multisubstituted alkenes. sioc-journal.cn

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netchemicalbook.comuou.ac.inekb.eg this compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. researchgate.net The epoxide ring can be opened by various nucleophiles, leading to the formation of five- or six-membered rings containing oxygen, nitrogen, or sulfur. chemicalbook.comuou.ac.inekb.eg For example, reaction with amines can lead to the formation of substituted morpholines or other nitrogen-containing heterocycles. ijrpr.com Similarly, reaction with thiols can produce sulfur-containing heterocyclic compounds. ekb.eg The versatility of this compound as a precursor for heterocyclic compounds makes it a crucial tool in medicinal chemistry and materials science. researchgate.netijrpr.com

For example, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a significant pharmaceutical intermediate. google.com The synthesis of quinoline (B57606) ring systems and the reactions used to build fused or binary quinoline-cord heterocyclic systems are also of interest. nih.gov

Polymerization Behavior of this compound

The reactivity of the oxirane ring also makes this compound a suitable monomer for polymerization reactions, leading to the formation of functional polymers with unique properties.

Ring-Opening Polymerization (ROP) Modalities

Ring-opening polymerization (ROP) is a key method for the synthesis of a variety of polymers from cyclic monomers. mdpi.comrsc.org this compound can undergo both cationic and anionic ROP, depending on the initiator used.

Cationic Ring-Opening Polymerization (CROP): In CROP, an electrophilic initiator attacks the oxygen atom of the oxirane ring, generating a cationic intermediate that propagates the polymerization. mdpi.combeilstein-journals.org This method can be used to produce polyethers with pendant chloro and vinyl groups. rsc.org The polymerization of 2,3-disubstituted oxiranes can lead to polyethers with specific conformations. rsc.org

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring. This method can also yield functional polyethers. The controlled synthesis of linear poly(disulfide)s has been achieved through a rapid, living ring-opening polymerization of 1,2-dithiolanes. chemrxiv.org

| Polymerization Type | Initiator Type | Resulting Polymer Structure |

| Cationic ROP | Electrophilic | Polyether with pendant chloro and vinyl groups |

| Anionic ROP | Nucleophilic | Functional polyether |

Copolymerization with Other Monomers

To tailor the properties of the resulting polymers, this compound can be copolymerized with other monomers. copoldb.jp This approach allows for the incorporation of different functional groups into the polymer backbone, leading to materials with a wide range of properties and applications. nih.govchemrxiv.org For example, copolymerization with monomers containing hydrophilic groups can lead to the formation of amphiphilic block copolymers. nih.gov The structure and properties of copolymers are determined by the reactivity of each monomer. copoldb.jp

Statistical copolymers of N-vinylpyrrolidone and 2-chloroethyl vinyl ether have been synthesized via radical RAFT polymerization. nih.gov Additionally, the copolymerization of ethylene (B1197577) with functionalized 1,1-disubstituted olefins has been explored. mdpi.com

Stereocontrolled Polymerization and Tacticity

The stereochemistry of the repeating units in a polymer chain, known as tacticity, can have a significant impact on the material's properties. illinois.edu Stereocontrolled polymerization of this compound allows for the synthesis of polymers with specific tacticities, such as isotactic or syndiotactic polymers. illinois.edu This control over the polymer's microstructure is crucial for developing materials with tailored thermal and mechanical properties. illinois.edu Recent advancements in catalyst design have enabled greater control over the stereochemistry of ring-opening polymerizations. rsc.org

The development of stereocontrolled polymerization of polar monomers and epoxides has been a significant area of research. illinois.edu

Chemical Derivatization for Enhanced Utility

The inherent reactivity of the epoxide and vinyl chloride moieties in this compound makes it a versatile, albeit unstable, chemical entity. Its utility in organic synthesis and analytical science is significantly expanded through chemical derivatization. These transformations are designed to either stabilize the molecule for analysis or to convert its functional groups into other useful synthons, thereby diversifying its applications.

Derivatization for Chromatographic Analysis

Direct chromatographic analysis of this compound is challenging due to its volatility, thermal instability, and lack of strong chromophores for ultraviolet (UV) or fluorescence detection. Chemical derivatization is a crucial strategy to overcome these limitations by converting the analyte into a more stable and easily detectable form. gcms.cz The choice of reagent is tailored to the analytical technique, primarily gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czslideshare.net

For GC analysis, derivatization aims to increase thermal stability and volatility while reducing the potential for adsorption within the chromatographic system. gcms.cz Silylation, which converts active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers or esters, is a common technique. gcms.cz For a reactive epoxide like this compound, ring-opening followed by silylation of the resulting hydroxyl group can produce a more stable derivative suitable for GC-MS analysis. Reagents such as a combination of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are effective for this purpose. gcms.cz Another approach is alkylation, where reagents like pentafluorobenzyl bromide (PFBBr) can be used to introduce a strongly electron-capturing group, making the derivative highly sensitive for analysis by GC with an electron capture detector (GC-ECD). gcms.cz

For HPLC analysis, where analytes often lack a native chromophore for UV detection, derivatization is employed to attach a UV-active or fluorescent tag. nih.gov A robust method developed for the analysis of epoxides in biological fluids involves derivatization with sodium N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the dithiocarbamate (B8719985) on the epoxide ring, yielding a stable dithiocarbamate ester. nih.gov This derivative possesses strong UV absorbance, allowing for sensitive detection using a standard HPLC-UV setup. nih.govresearchgate.net The method is highly suitable for quantifying low levels of epoxides in complex matrices. nih.gov

Below is a table summarizing potential derivatization strategies for the analysis of this compound and its related products.

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| Gas Chromatography (GC) | Trimethylchlorosilane (TMCS) / Hexamethyldisilazane (HMDS) | Epoxide (after ring-opening), Hydroxyl | Increase thermal stability and volatility. gcms.cz |

| Gas Chromatography (GC) | Pentafluorobenzyl bromide (PFBBr) | Hydroxyl, Carboxylate | Introduce an electron-capturing group for high-sensitivity ECD detection. gcms.cz |

| High-Performance Liquid Chromatography (HPLC) | N,N-Diethyldithiocarbamate (DTC) | Epoxide | Introduce a strong UV chromophore for sensitive detection. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Dansyl chloride | Hydroxyl | Introduce a fluorescent tag for high-sensitivity fluorescence detection. nih.gov |

Functional Group Interconversions for Synthetic Diversification

This compound is a highly reactive molecule that serves as a starting point for significant synthetic diversification through functional group interconversions (FGI). Its inherent instability leads to rapid rearrangement and hydrolysis, yielding a variety of useful intermediates. The primary rearrangement products are 1-chlorobut-3-en-2-one (B6272098) and 2-chlorobut-3-en-1-al, which are themselves versatile building blocks in organic synthesis.

1-Chlorobut-3-en-2-one, an α-chloro-α,β-unsaturated ketone, is a potent electrophile. solubilityofthings.comcymitquimica.com This reactivity allows it to participate in a range of nucleophilic addition and cycloaddition reactions. For instance, it can react with thioureas to form aminothiazole rings, which are key structures in various biologically active compounds. acs.org The presence of both a reactive chlorine atom and a conjugated double bond makes it a valuable precursor for creating complex molecular architectures, including pharmaceuticals and agrochemicals. cymitquimica.com

The functional groups of the rearrangement products can be further transformed to access a wider array of chemical structures. The ketone group of 1-chlorobut-3-en-2-one can be stereoselectively reduced using chemical or enzymatic methods to produce chiral chlorohydrins like 1-chlorobut-3-en-2-ol. solubilityofthings.comacs.org These chlorohydrins are valuable intermediates, as the hydroxyl group can be further functionalized, and the chlorine can act as a leaving group in substitution reactions. solubilityofthings.com Similarly, the aldehyde group in 2-chlorobut-3-en-1-al can be reduced to a primary alcohol or oxidized to a carboxylic acid, opening pathways to different classes of compounds. The epoxide ring itself is susceptible to nucleophilic ring-opening by a variety of nucleophiles (e.g., amines, phenols, thiols), a reaction widely used in polymer chemistry with related epoxides like 2-(chloromethyl)oxirane. researchgate.net

The table below outlines key functional group interconversions starting from this compound or its primary derivatives.

| Starting Compound/Functional Group | Reaction Type | Reagent(s)/Conditions | Product Functional Group/Compound Type | Synthetic Utility |

| This compound | Rearrangement/Hydrolysis | Aqueous/acidic or basic conditions | Ketone, Aldehyde, Alcohol | Formation of versatile building blocks. |

| 1-Chlorobut-3-en-2-one | Cycloaddition | N,N-Dimethylthiourea | Aminothiazole | Synthesis of heterocyclic scaffolds. acs.org |

| 1-Chlorobut-3-en-2-one (Ketone) | Reduction | ERED/ADH (Enzyme) | Chiral secondary alcohol (Chlorohydrin) | Access to enantiopure intermediates for chiral synthesis. acs.org |

| 2-Chlorobut-3-en-1-al (Aldehyde) | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol | Creation of allylic alcohols. |

| 2-Chlorobut-3-en-1-al (Aldehyde) | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid | Synthesis of vinyl-substituted carboxylic acids. |

| Epoxide Ring | Nucleophilic Ring-Opening | Amines, Phenols | β-Amino alcohols, β-Alkoxy alcohols | Monomers for polymerization, pharmaceutical intermediates. researchgate.net |

Catalysis in the Synthesis and Transformations of 2 Chloro 2 Ethenyloxirane

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over reaction conditions and catalyst-substrate interactions. For a molecule like 2-Chloro-2-ethenyloxirane, this control is crucial for achieving desired selectivities in ring-opening, addition, or rearrangement reactions.

Transition Metal-Mediated Reactions

Transition metal complexes are powerful catalysts for a wide array of transformations involving epoxides. rsc.orgmdpi.com While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous vinyloxiranes provides a strong indication of potential catalytic pathways.

Transition-metal-catalyzed ring-expansion of vinyloxiranes is a prominent method for synthesizing various heterocyclic compounds. rsc.org For instance, palladium, rhodium, and other late transition metals are known to catalyze the ring-opening of vinyloxiranes to form π-allylmetal intermediates. These intermediates can then undergo a variety of subsequent reactions, including nucleophilic attack, insertion, or cycloaddition. In the case of this compound, the chlorine substituent would likely influence the electronic properties and stability of the π-allyl intermediate, potentially directing the regioselectivity of nucleophilic attack.

Furthermore, transition metal catalysts, particularly those based on gold and platinum, are known to be carbophilic and can activate the vinyl group, leading to different reaction manifolds. mdpi.com It is conceivable that such catalysts could promote cycloisomerization or rearrangement reactions of this compound. The presence of the chlorine atom could also open pathways for cross-coupling reactions, where the C-Cl bond is activated by a suitable transition metal catalyst.

Table 1: Representative Transition Metal-Catalyzed Reactions of Vinyloxiranes (Illustrative for this compound)

| Catalyst System | Substrate | Product Type | Potential Application for this compound |

| Pd(PPh₃)₄ / Nucleophile | Vinyloxirane | Allylic Alcohol/Ether/Amine | Regioselective ring-opening to functionalized allylic alcohols |

| [Rh(COD)Cl]₂ / Ligand | Vinyloxirane | Rearrangement products | Catalytic rearrangement to novel chlorinated scaffolds |

| AuCl₃ / AgSbF₆ | Vinyloxirane | Cycloisomerization products | Synthesis of functionalized cyclic ethers or carbocycles |

This table presents illustrative examples from related vinyloxirane chemistry due to the lack of specific data for this compound.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govbeilstein-journals.org Chiral organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding and iminium ion formation, enabling highly enantioselective transformations.

For this compound, organocatalytic ring-opening reactions are a promising area of investigation. Chiral Brønsted acids or bases could catalyze the addition of nucleophiles to the epoxide ring with high stereocontrol. For example, chiral phosphoric acids or thiourea-based catalysts could activate the epoxide towards nucleophilic attack, while chiral amines could activate the nucleophile. The inherent chirality of the catalyst would be key to differentiating the enantiotopic faces of the epoxide, leading to enantioenriched products.

Moreover, the vinyl group offers a handle for other organocatalytic transformations, such as Michael additions or Diels-Alder reactions, under activation by chiral secondary amines like proline derivatives. mdpi.com The electronic nature of the chlorinated epoxide would undoubtedly influence the reactivity in such transformations.

Dual and Cooperative Catalysis Strategies

Dual and cooperative catalysis, where two distinct catalytic cycles operate in concert, can enable transformations that are not possible with a single catalyst. acs.orgacs.orgrsc.org This approach is particularly relevant for multifunctional molecules like this compound.

A potential dual catalytic system could involve the combination of a transition metal catalyst to activate the C-Cl bond for a cross-coupling reaction, and an organocatalyst to control the stereochemistry of a subsequent transformation on the vinyl or epoxide moiety. Another possibility is the synergistic use of a photocatalyst and a transition metal or organocatalyst. nih.gov Photo-redox catalysis could generate radical intermediates from the epoxide or vinyl group, which could then be intercepted by a second catalyst to control the outcome of the reaction.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling, making them attractive for industrial applications. While specific research on the heterogeneous catalysis of this compound is scarce, general principles can be applied.

Solid acid or base catalysts, such as zeolites, clays, or supported metal oxides, could be employed for the ring-opening of this compound with various nucleophiles. The pore structure and surface properties of these materials could influence the regioselectivity of the reaction. For instance, shape-selective zeolites might favor the attack at the less sterically hindered carbon of the epoxide.

Furthermore, supported metal catalysts could be utilized for hydrogenation or oxidation reactions of the vinyl group. The choice of the metal (e.g., Pd, Pt, Ru) and the support material would be crucial in determining the selectivity of the transformation.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions. nih.gov For a chiral molecule like this compound, enzymatic transformations are particularly attractive for the production of enantiomerically pure compounds.

Epoxide Hydrolase Activity

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to the corresponding vicinal diols. nih.govnih.gov This reaction is often highly enantioselective, making EHs valuable tools for the kinetic resolution of racemic epoxides. rsc.org

The activity of epoxide hydrolases on halo-substituted epoxides has been documented. nih.gov In the case of this compound, an epoxide hydrolase could selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. The regioselectivity of the enzymatic hydrolysis is also a critical factor. Typically, epoxide hydrolases attack the less substituted carbon of the epoxide ring. nih.gov For this compound, this would lead to the formation of a chlorodiol.

The source of the epoxide hydrolase (microbial, plant, or animal) can significantly influence its substrate specificity and enantioselectivity. nih.gov Screening a variety of EHs would be necessary to identify an enzyme with optimal activity and selectivity for this compound.

Table 2: Potential Biocatalytic Resolution of (±)-2-Chloro-2-ethenyloxirane using Epoxide Hydrolase

| Enzyme Source | Expected Reaction | Product(s) | Significance |

| Microbial Epoxide Hydrolase | Enantioselective Hydrolysis | (R)- or (S)-2-Chloro-2-ethenyloxirane (enantioenriched) and the corresponding chiral chlorodiol | Access to enantiopure chlorinated vinyl epoxides and diols |

| Fungal Epoxide Hydrolase | Kinetic Resolution | Enantiomerically pure starting material and diol product | Green and efficient method for chiral synthesis |

| Recombinant Epoxide Hydrolase | Tailored Selectivity | High enantiomeric excess of the desired enantiomer | Potential for process optimization and large-scale production |

This table is based on the known activity of epoxide hydrolases on analogous substituted epoxides and represents a predictive outlook for this compound.

The enzymatic resolution of 2,2-disubstituted epoxides has been successfully demonstrated, suggesting that the steric bulk at the chlorinated carbon of this compound may not be an insurmountable barrier for all epoxide hydrolases. rsc.org Furthermore, some enzymes have been shown to catalyze cationic epoxide rearrangements, opening up possibilities for more complex enzymatic transformations. nih.gov

Enantioselective Biocatalytic Processes

The production of enantiomerically pure epoxides is of significant interest in synthetic chemistry due to their utility as versatile chiral building blocks. Biocatalysis, particularly through enzymatic kinetic resolution, offers a powerful and environmentally benign approach to access these valuable compounds. wikipedia.orgmagtech.com.cn In the context of this compound, while direct enzymatic resolution data is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, such as vinylchlorohydrins, which are precursors to vinyloxiranes. thieme-connect.de

Enzymatic kinetic resolution relies on the differential rate of reaction of enantiomers with an enzyme, leading to the separation of a racemic mixture into an enantioenriched substrate and product. wikipedia.org Lipases are a common class of enzymes employed for this purpose, often catalyzing acylation reactions in organic solvents. youtube.com For instance, the kinetic resolution of a series of vinylchlorohydrins has been successfully achieved using lipase-mediated acetylation. thieme-connect.de This process yields highly enantioenriched (R)-alcohols and (S)-acetates, which can subsequently be converted to the corresponding vinyloxiranes.

The general scheme for such a resolution involves the selective acylation of one enantiomer of the racemic chlorohydrin, leaving the other enantiomer unreacted. The choice of enzyme, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity.

A representative example of the enzymatic kinetic resolution of a precursor to a vinyloxirane is detailed in the table below. This data, from the resolution of a related vinylchlorohydrin, illustrates the high enantiomeric excesses (ee) that can be achieved through biocatalytic methods.

| Substrate | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| (±)-1-Chloro-3-buten-2-ol | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | (R)-1-Chloro-3-buten-2-ol | >99% | 45% |

| (±)-1-Chloro-3-buten-2-ol | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | (S)-2-Acetoxy-1-chloro-3-butene | 97% | 51% |

The successful resolution of these vinylchlorohydrins provides a strong indication that similar biocatalytic strategies could be effectively applied to the kinetic resolution of the immediate precursor to this compound, namely 1,2-dichloro-3-buten-2-ol. The resulting enantiomerically enriched chlorohydrin could then be stereoselectively cyclized to afford enantiopure (R)- or (S)-2-chloro-2-ethenyloxirane.

Mechanistic Insights into Catalytic Cycles

Epoxide hydrolases catalyze the ring-opening of epoxides to their corresponding vicinal diols through a hydrolytic mechanism. nih.gov The catalytic cycle typically involves a covalent intermediate. The key steps are as follows:

Nucleophilic Attack: A nucleophilic amino acid residue in the active site of the epoxide hydrolase, commonly an aspartate, attacks one of the electrophilic carbon atoms of the epoxide ring. This results in the formation of a covalent ester intermediate and the opening of the epoxide ring. The attack generally occurs at the less sterically hindered carbon atom and proceeds with inversion of stereochemistry at that center.

Protonation: A general acid, often a histidine residue, protonates the epoxide oxygen, facilitating the ring-opening. This is assisted by a charge-relay system involving another aspartate or glutamate (B1630785) residue.

Hydrolysis: A water molecule, activated by a basic residue (typically a histidine), attacks the carbonyl carbon of the ester intermediate. This step hydrolyzes the intermediate, releasing the diol product and regenerating the active site of the enzyme for the next catalytic cycle. This second nucleophilic attack also proceeds with an inversion of configuration.

The enantioselectivity of epoxide hydrolases arises from the specific three-dimensional arrangement of the amino acid residues in the active site, which preferentially binds and orients one enantiomer of the racemic epoxide for productive reaction over the other. nih.gov This leads to the kinetic resolution of the epoxide, where the unreacted epoxide becomes enriched in one enantiomer, and the diol product is formed with high enantiopurity.

A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of a set of 2,2-disubstituted epoxides with epoxide hydrolases from different Rhodococcus strains has shown that the steric and electrostatic fields of the enzyme's active site play a crucial role in determining enantioselectivity. nih.gov These studies indicate that the enzyme preferentially reacts with the (S)-enantiomer in many cases. nih.gov Such computational models can be valuable in predicting the most suitable enzyme for the resolution of a specific substrate like this compound.

Concluding Remarks and Outlook for Future Research

Current Challenges and Knowledge Gaps

Despite its potential, research specifically focused on 2-Chloro-2-ethenyloxirane is not extensive, and several challenges persist. A primary hurdle is the inherent instability and high reactivity of the molecule, stemming from the combination of ring strain in the epoxide, the activating nature of the chlorine atom, and the presence of a vinyl group. This reactivity, while synthetically useful, complicates its handling, purification, and the selective control of its reaction pathways.

Key knowledge gaps include:

Detailed Reactivity Studies: Comprehensive investigations into the reactivity of this compound with a wide array of nucleophiles are needed. While general principles of epoxide ring-opening apply, the interplay between the chloro and vinyl substituents likely leads to complex regiochemical and stereochemical outcomes that are not yet fully predictable or understood. jsynthchem.comscholaris.ca Thermolysis studies on the parent compound, 2-vinyloxirane, have shown complex rearrangements to dihydrofuran and butenals, suggesting that this compound could undergo even more intricate thermal transformations. cdnsciencepub.com

Stereocontrolled Synthesis: The development of robust and efficient methods for the asymmetric synthesis of chiral this compound is a significant challenge. Access to enantiopure forms of this compound would unlock its potential for the synthesis of complex chiral molecules, a cornerstone of pharmaceutical and natural product chemistry. mdpi.comorientjchem.org

Mechanistic Elucidation: The mechanisms of its various transformations are not fully elucidated. For instance, the competition between S_N2-type ring-opening, S_N2' conjugate addition to the vinyl group, and elimination or rearrangement pathways warrants detailed computational and experimental investigation. scholaris.carsc.org Understanding these pathways is critical for rationally designing selective transformations.

Polymerization Potential: While epoxides are fundamental monomers in polymer chemistry, the polymerization behavior of this compound is largely unexplored. researchgate.net The vinyl and chloro groups could be leveraged for post-polymerization modifications, but controlling the polymerization process itself presents a significant challenge. bibliotekanauki.pl

Emerging Methodologies and Research Frontiers

Future progress in the chemistry of this compound will likely be driven by advancements in synthetic and catalytic methodologies.

Advanced Catalytic Systems: The development of new catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of its reactions. numberanalytics.com This includes metal-based catalysts, organocatalysts, and enzymatic methods, which have shown great promise in taming the reactivity of other challenging epoxides. mdpi.comorientjchem.org For example, catalyst-controlled ring-opening reactions could selectively direct nucleophiles to one of the three electrophilic carbon centers.

Flow Chemistry: Continuous flow chemistry offers a promising approach for handling reactive and potentially unstable intermediates like this compound. orientjchem.org The ability to precisely control reaction temperature, time, and mixing can improve safety, selectivity, and scalability, enabling transformations that are difficult to control in batch processes.

Tandem and Multicomponent Reactions: The multiple reactive sites of this compound make it an ideal candidate for designing tandem or multicomponent reactions. researchgate.net A single, carefully designed reaction sequence could rapidly generate molecular complexity, using the epoxide, vinyl, and chloro functionalities in a programmed cascade.

Bio-inspired Catalysis: Enzymatic epoxidation and ring-opening reactions are gaining traction for their high selectivity under mild conditions. orientjchem.org Exploring the use of enzymes like cytochrome P450 monooxygenases or epoxide hydrolases could provide highly stereoselective routes to or from chiral this compound. orientjchem.org

Broader Impact on Chemical Science and Related Disciplines

Overcoming the challenges associated with this compound will have implications that extend beyond this single compound.